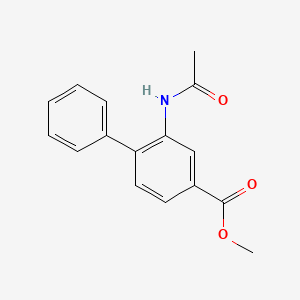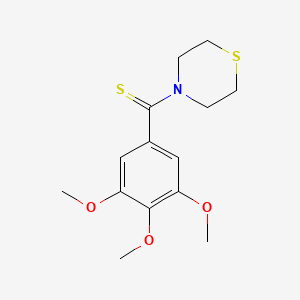
1-(3,4,5-Trimethoxythiobenzoyl)-thiomorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4,5-Trimethoxythiobenzoyl)-thiomorpholine is an organic compound that belongs to the class of thiobenzoyl derivatives This compound is characterized by the presence of a thiomorpholine ring attached to a benzoyl group substituted with three methoxy groups at the 3, 4, and 5 positions
Vorbereitungsmethoden
The synthesis of 1-(3,4,5-Trimethoxythiobenzoyl)-thiomorpholine typically involves the following steps:
Starting Materials: The synthesis begins with 3,4,5-trimethoxybenzoic acid, which is converted to its corresponding acid chloride using thionyl chloride.
Formation of Thiobenzoyl Chloride: The acid chloride is then reacted with thiomorpholine in the presence of a base such as triethylamine to form this compound.
Reaction Conditions: The reactions are usually carried out under anhydrous conditions and at controlled temperatures to ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
1-(3,4,5-Trimethoxythiobenzoyl)-thiomorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(3,4,5-Trimethoxythiobenzoyl)-thiomorpholine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It may be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 1-(3,4,5-Trimethoxythiobenzoyl)-thiomorpholine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and proteins involved in cellular processes, leading to inhibition or activation of these targets.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation, which are critical in the context of its potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
1-(3,4,5-Trimethoxythiobenzoyl)-thiomorpholine can be compared with other similar compounds such as:
4-(3,4,5-Trimethoxythiobenzoyl)-tetrahydro-1,4-oxazine: This compound has a similar structure but with a tetrahydro-1,4-oxazine ring instead of a thiomorpholine ring.
N-(3,4,5-Trimethoxybenzylidene)naphthalen-1-amine: This compound is another derivative of 3,4,5-trimethoxybenzaldehyde and has been studied for its structural and supramolecular properties.
Eigenschaften
CAS-Nummer |
35619-66-0 |
|---|---|
Molekularformel |
C14H19NO3S2 |
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
thiomorpholin-4-yl-(3,4,5-trimethoxyphenyl)methanethione |
InChI |
InChI=1S/C14H19NO3S2/c1-16-11-8-10(9-12(17-2)13(11)18-3)14(19)15-4-6-20-7-5-15/h8-9H,4-7H2,1-3H3 |
InChI-Schlüssel |
NGUPHJMVCXCOCV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=S)N2CCSCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2',3,3',4,4'-Hexamethoxy-7,7'-dimethyl-5,5'-di(propan-2-yl)-2h,2'h-8,8'-binaphtho[1,8-bc]furan](/img/structure/B14679959.png)
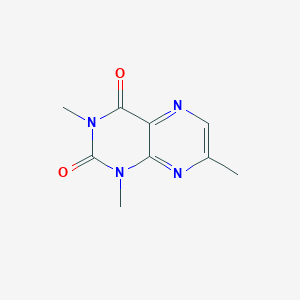
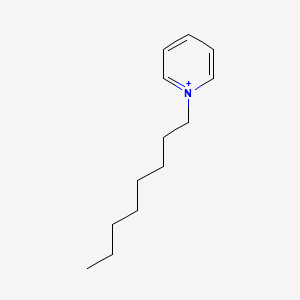
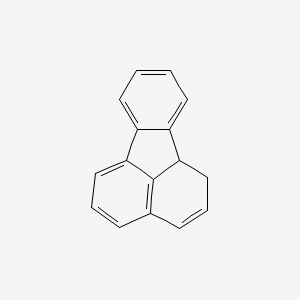
![Anthra[1,2-e]acephenanthrylene](/img/structure/B14679985.png)
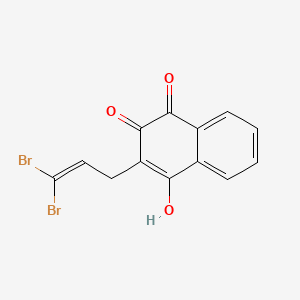
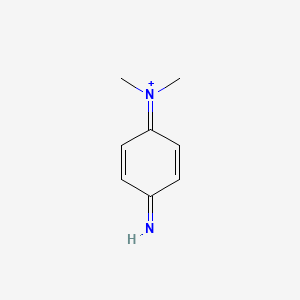
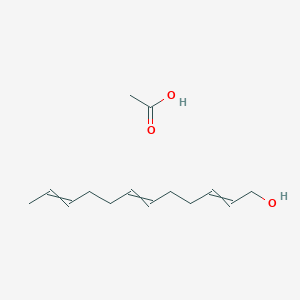
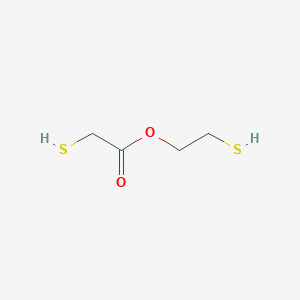
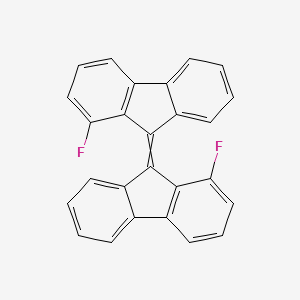
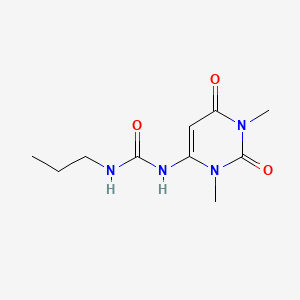
![4-[3-(Anthracen-9-YL)propyl]-N,N-dimethylaniline](/img/structure/B14680042.png)

